molecular formula C11H6ClFN2O2 B15259701 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B15259701
M. Wt: 252.63 g/mol
InChI Key: FVLQVCZGSNOZKD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C11H6ClFN2O2 and a molecular weight of 252.63 g/mol . It is characterized by the presence of a benzaldehyde group attached to a pyrimidine ring substituted with chlorine and fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzaldehyde

InChI

InChI=1S/C11H6ClFN2O2/c12-11-14-5-9(13)10(15-11)17-8-3-1-2-7(4-8)6-16/h1-6H

InChI Key

FVLQVCZGSNOZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C=O

Origin of Product

United States

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